Divinyl sulfone

Toxicology Protein Crosslinking Cellular Assays

Divinyl sulfone (DVS) is a small (MW 118.15), highly reactive bifunctional crosslinker characterized by two vinyl groups adjacent to a sulfone moiety. Its dual vinyl groups enable it to participate in Michael addition and other nucleophilic addition reactions, making it a versatile tool for polymer crosslinking, bioconjugation, and the synthesis of functional materials.

Molecular Formula C4H6O2S
Molecular Weight 118.16 g/mol
CAS No. 77-77-0
Cat. No. B147607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinyl sulfone
CAS77-77-0
Synonymsdivinyl sulfone
vinyl sulfone
Molecular FormulaC4H6O2S
Molecular Weight118.16 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C=C
InChIInChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2
InChIKeyAFOSIXZFDONLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63° F (NTP, 1992)
SOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





Divinyl Sulfone (CAS 77-77-0): A Bifunctional Electrophile for Crosslinking and Covalent Immobilization


Divinyl sulfone (DVS) is a small (MW 118.15), highly reactive bifunctional crosslinker characterized by two vinyl groups adjacent to a sulfone moiety. Its dual vinyl groups enable it to participate in Michael addition and other nucleophilic addition reactions, making it a versatile tool for polymer crosslinking, bioconjugation, and the synthesis of functional materials [1]. It is a colorless to pale yellow liquid, typically stabilized with an inhibitor such as hydroquinone to prevent premature polymerization. The compound is valued for its ability to create robust, covalent linkages and for its utility in activating solid supports for chromatography and enzyme immobilization.

Why Generic Substitution Fails for Divinyl Sulfone: Comparative Toxicity and Material Performance Differentiate This Compound


Substituting divinyl sulfone with a monofunctional vinyl sulfone (e.g., ethyl vinyl sulfone) or another crosslinker is not scientifically equivalent. The bifunctional nature of DVS dictates its unique ability to form irreversible, covalent crosslinks, leading to fundamentally different outcomes in polymer matrix rigidity, protein stabilization, and even biological activity. Studies demonstrate that this structural difference results in a >10-fold increase in cellular toxicity compared to monofunctional analogs, highlighting a distinct mechanism of action [1]. Furthermore, in materials science, DVS imparts mechanical and chemical stability to agarose gels that is not achievable with common, uncrosslinked matrices, enabling applications under high pressure and flow conditions [2].

Divinyl Sulfone Evidence Guide: Quantified Performance Versus Key Analogs and Alternatives


Bifunctional vs. Monofunctional Electrophile Toxicity: Divinyl Sulfone Shows >10-Fold Higher Potency in Yeast

The bifunctional nature of divinyl sulfone is directly linked to a dramatic increase in cellular toxicity. In a direct head-to-head comparison, divinyl sulfone (DVSF) was 6-fold more toxic than its monofunctional analog, ethyl vinyl sulfone (EVSF), in colorectal carcinoma cells. This difference was even more pronounced in Saccharomyces cerevisiae, where DVSF was greater than 10-fold more toxic [1].

Toxicology Protein Crosslinking Cellular Assays

Chromatographic Matrix Performance: DVS-Crosslinked Agarose Enables Flow Rates Up to 5 mL/min at 40 bar

Crosslinking common agarose with divinyl sulfone transforms it from a soft, compressible gel into a rigid, high-performance chromatography matrix. The DVS-crosslinked agarose beads form packed beds that can withstand flow rates up to 5 mL/min at a back pressure of 40 bar, a condition that would collapse an unmodified agarose gel bed [1][2].

Chromatography Bioprocessing Polymer Chemistry

pH-Dependent Reactivity: DVS Activation of Agarose Yields an Inverse Relationship Between Vinyl Sulfone Incorporation and Amine Reactivity

The efficiency of DVS as a surface activator is highly sensitive to reaction conditions, and optimal performance is not simply a function of total DVS incorporation. A study on agarose beads found that as the activation pH was increased, the total amount of vinyl sulfone groups incorporated rose, but their subsequent reactivity with ethylamine decreased. This suggests that high pH promotes undesirable vinyl sulfone polymerization, reducing the availability of reactive groups for ligand coupling [1].

Enzyme Immobilization Surface Chemistry Bioconjugation

Hydrolytic Degradation Tuning: Crosslinker Ratio of Divinyl Sulfone Directly Controls Weight Loss Profile of Poly(β-Cyclodextrin) Cryogels

The crosslinking density, dictated by the amount of DVS used, provides a direct lever to tune the hydrolytic degradation rate of biomaterials. In poly(β-cyclodextrin) cryogels, a 100% DVS crosslinking ratio (mole % relative to β-CD hydroxyls) resulted in a weight loss of 14±3.7% at pH 5.4, 34±4.8% at pH 7.4, and 45±6.2% at pH 9.0 over 20 days [1].

Drug Delivery Biomaterials Polymer Degradation

Key Application Scenarios for Divinyl Sulfone Backed by Comparative Evidence


High-Throughput Chromatography and Bioprocessing

DVS-crosslinked agarose matrices are uniquely suited for high-pressure liquid chromatography and preparative-scale bioprocessing. The ability of DVS to create a rigid gel network, as demonstrated by its capacity to withstand flow rates up to 5 mL/min at 40 bar [1][2], makes it the crosslinker of choice for applications where high throughput and operational stability are paramount, significantly outperforming beds made from non-crosslinked or conventionally crosslinked agarose.

Rational Design of Biomaterials with Tunable Degradation

The evidence that the DVS crosslinking ratio directly controls the hydrolytic degradation rate of materials like poly(β-cyclodextrin) cryogels [1] positions this compound as a critical reagent for designing advanced drug delivery systems and tissue engineering scaffolds. Researchers can use the quantitative degradation data to engineer materials with predictable, pH-dependent release kinetics, a level of control not easily achieved with other crosslinkers.

Optimized Enzyme Immobilization for Industrial Biocatalysis

The finding that DVS activation must be carefully optimized to avoid counterproductive vinyl sulfone polymerization [1] is crucial for industrial biocatalysis. By following the identified optimal conditions (360 mM DVS, pH 11.5, 2h), users can maximize the number of active vinyl sulfone groups available for covalent enzyme attachment, leading to superior enzyme stabilization and reusability compared to suboptimal DVS protocols or alternative immobilization chemistries.

Mechanistic Studies of Protein Crosslinking Toxicity

For toxicology and chemical biology researchers, DVS is an essential tool for studying the consequences of irreversible protein crosslinking. The direct, quantitative comparison showing DVS is >10-fold more toxic than its monofunctional analog, ethyl vinyl sulfone [1], provides a well-defined model system. This allows investigators to dissect the specific cellular pathways activated by crosslinking stress, distinct from general alkylation damage.

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